molecular formula C4H3F2N3O B6158210 2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one CAS No. 2090624-25-0

2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one

Cat. No.: B6158210
CAS No.: 2090624-25-0
M. Wt: 147.08 g/mol
InChI Key: GSKLRBIDXMNCNG-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one is an organic compound with the molecular formula C4H3F2N3O. This compound is characterized by the presence of a triazole ring and two fluorine atoms attached to the ethanone structure. It is known for its applications in various fields, including medicinal chemistry and material science.

Properties

CAS No.

2090624-25-0

Molecular Formula

C4H3F2N3O

Molecular Weight

147.08 g/mol

IUPAC Name

2,2-difluoro-1-(1H-1,2,4-triazol-5-yl)ethanone

InChI

InChI=1S/C4H3F2N3O/c5-3(6)2(10)4-7-1-8-9-4/h1,3H,(H,7,8,9)

InChI Key

GSKLRBIDXMNCNG-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)C(=O)C(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one typically involves the reaction of 2,2-difluoroacetyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. The final product is often subjected to rigorous quality control measures to ensure its purity and suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Nucleophilic substitution: Formation of substituted triazole derivatives.

    Oxidation: Formation of difluorocarboxylic acids.

    Reduction: Formation of difluoroalcohols.

Scientific Research Applications

2,2-Difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of antifungal agents and other pharmaceuticals.

    Material Science: The compound is utilized in the development of advanced materials with specific electronic properties.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes involved in the biosynthesis of essential biomolecules. The triazole ring is known to bind to the active site of enzymes, thereby blocking their activity. The fluorine atoms enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-1-(1H-1,2,4-triazol-1-yl)acetophenone: This compound also contains a triazole ring and fluorine atoms but differs in its overall structure and applications.

    1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Similar in structure but with different substituents on the phenyl ring.

Uniqueness

2,2-Difluoro-1-(1H-1,2,4-triazol-3-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms enhances its reactivity and stability, making it a valuable compound in various research and industrial applications.

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